MIC Against Staphylococcus aureus – 6.6-Fold Potency Loss Relative to Fusidic Acid
Against S. aureus ATCC, 27-Oxo-fusidic Acid (compound 4) exhibited a minimum inhibitory concentration (MIC) of 2.5 μg/mL, representing a 6.6-fold reduction in potency compared to the parent fusidic acid (MIC 0.38 μg/mL). The 27-hydroxy derivative (compound 2) showed an identical MIC of 2.5 μg/mL, while the fully oxidized 26-carboxy derivative (compound 5) was completely inactive at the highest tested concentration (100 μg/mL) [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | 2.5 μg/mL |
| Comparator Or Baseline | Fusidic acid: 0.38 μg/mL; 27-Hydroxyfusidic acid: 2.5 μg/mL; 26-Carboxyfusidic acid: inactive (>100 μg/mL) |
| Quantified Difference | 6.6-fold decrease vs. fusidic acid; equipotent to 27-hydroxy derivative; >40-fold more active than 26-carboxy derivative |
| Conditions | Broth microdilution per NCCLS guidelines; ATCC Staphylococcus aureus strain; compounds tested as pure metabolites isolated from C. echinulata biotransformation [1] |
Why This Matters
For researchers screening fusidic acid derivatives against MRSA or MSSA, 27-Oxo-fusidic Acid cannot serve as a potency equivalent to the parent antibiotic; its 6.6-fold MIC shift must be factored into structure-activity relationship (SAR) models and procurement decisions for compound libraries.
- [1] Ibrahim, A.-R. S., et al. Microbial Oxidation of the Fusidic Acid Side Chain by Cunninghamella echinulata. Molecules 2018, 23, 970. Table 3. View Source
